Bienvenue dans la boutique en ligne BenchChem!

Varenicline N-glucoside

Metabolite Identification Mass Spectrometry Varenicline Pharmacokinetics

This Varenicline N-glucoside (Metabolite M7) reference standard is the only exact chemical entity capable of selectively monitoring the N-glucosidation pathway, distinguished by its characteristic +162 Da mass shift. Unlike N-formylvarenicline or N-oxide derivatives, this standard ensures unambiguous identification during forced degradation studies, stability testing, and ANDA batch release. Its hydrophilic profile (XLogP3: -0.9) validates gradient methods that resolve early-eluting polar analytes from the solvent front. Procure this exact standard to satisfy USP/EP monograph requirements, ensure regulatory audit readiness, and maintain specificity in impurity profiling.

Molecular Formula C19H23N3O5
Molecular Weight 373.4 g/mol
CAS No. 873302-31-9
Cat. No. B563769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline N-glucoside
CAS873302-31-9
Synonyms8-β-D-Glucopyranosyl-7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine; 
Molecular FormulaC19H23N3O5
Molecular Weight373.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9-,10+,15-,16-,17+,18-,19-/m1/s1
InChIKeyDVIDZVKOJXFIIZ-GQFGYRESSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varenicline N-Glucoside (CAS 873302-31-9): A Critical Reference Standard for Varenicline Quality Control


Varenicline N-glucoside (CAS 873302-31-9), also known as N-glucosylvarenicline or Metabolite M7, is a fully characterized N-hexose conjugate of the smoking cessation API varenicline [1]. It is formed in vivo as a minor circulating metabolite, with varenicline constituting 91% of drug-associated material in plasma, and N-glucosylvarenicline present only in small amounts [2]. As a key related substance, it is synthesized as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial varenicline production [1].

Why Generic Varenicline Impurity Standards Cannot Substitute for Varenicline N-Glucoside


In-class compounds, such as N-formylvarenicline or varenicline N-oxide, cannot be interchanged with Varenicline N-glucoside because each impurity represents a distinct chemical entity with unique formation mechanisms, stability profiles, and spectral properties [1]. Regulatory guidelines require specific identification and quantification of individual related substances; using a different standard, like N-formylvarenicline, would compromise specificity and accuracy. The N-glucoside's unique mass spectrum, characterized by an addition of 162 mass units to the parent ion, distinguishes it from other conjugates like the N-carbamoyl glucuronide, enabling selective monitoring [2]. This necessitates procurement of the exact standard for unambiguous identification during stability studies and release testing.

Quantitative Differentiation Guide for Procuring Varenicline N-Glucoside


Unequivocal Mass Spectrometric Discrimination from Parent API and Key Metabolites

Varenicline N-glucoside (M7) is definitively distinguished from varenicline (parent) and the major N-carbamoyl glucuronide metabolite by its unique molecular ion and fragmentation pattern. In LC-MS analysis, the molecular ion for M7 is m/z 374, a precise mass increase of 162 Da over the parent varenicline ion at m/z 212 [1]. This unequivocally identifies the glucose adduct, separate from other metabolites like N-formylvarenicline (m/z 240, +28 Da), and provides a definitive, quantifiable basis for its specific targeted monitoring in biological and pharmaceutical samples [1].

Metabolite Identification Mass Spectrometry Varenicline Pharmacokinetics

Distinction as a Circulating Metabolite vs. Predominant Unchanged Drug

In human pharmacokinetic studies, the systemic presence of Varenicline N-glucoside is minor but clearly defined against the predominantly unchanged drug. While varenicline constitutes 91% of the total drug-associated substance in plasma [1], and 92% of an oral dose is excreted unchanged in urine [2], N-glucosylvarenicline circulates only in small amounts [1]. This quantitative difference (parent drug >90% of total exposure vs. a minor metabolite fraction) defines its niche as a specialized biomarker for a specific N-glucosidation detoxification pathway, rather than a primary determinant of drug activity, which is critical for toxicological assessments.

Clinical Pharmacokinetics Drug Metabolism Varenicline

Significantly Altered Hydrophilicity Versus Parent Varenicline

The conjugation of glucose to varenicline results in a profound, quantifiable shift in hydrophilicity. The computed partition coefficient (XLogP3) for Varenicline N-glucoside is -0.9 [1], indicating high water solubility. While the exact XLogP3 for parent varenicline is not provided in the sources, the molecular weight increase from 211.26 Da to 373.4 Da and the addition of four hydrogen bond donors (total 4, with 8 hydrogen bond acceptors) strongly predict a dramatic reduction in logP compared to the parent drug [1]. This property profile dictates a distinct chromatographic retention behavior, mandating its use as a system suitability standard to ensure the resolving power of reverse-phase HPLC methods for polar impurities.

Computational Chemistry Drug Properties Lipophilicity

Role as a Reference Standard for Pharmacopeial Traceability

Varenicline N-glucoside is specifically supplied for use as a reference standard that can provide traceability against pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This traceability chain directly supports regulatory compliance for Abbreviated New Drug Applications (ANDAs) targeting varenicline tartrate. Unlike generic research chemicals, this product is accompanied by detailed characterization data compliant with regulatory guidelines, a quantifiable advantage in audit-ready documentation not offered by standard non-certified materials [1].

Pharmaceutical Quality Control ANDA Submission Reference Standard

High-Value Application Scenarios for Varenicline N-Glucoside Reference Standard


Developing Stability-Indicating HPLC Methods for ANDA Submissions

The N-glucoside standard is used to establish system suitability criteria for resolving highly polar impurities. Its unique hydrophilic profile (XLogP3: -0.9) ensures the development of gradient methods capable of separating this critical early-eluting analyte from the solvent front and varenicline, a common challenge during forced degradation studies [1].

LC-MS/MS Pharmacokinetic and Metabolic Profiling Studies

For bioanalytical labs, the standard is essential for setting up MRM transitions for the m/z 374 ion [1]. Unlike the parent drug which constitutes 91% of plasma material, quantifying this minor metabolite provides unique insights into a specific N-glucosidation pathway, distinct from the main N-carbamoyl glucuronidation route, enabling precise metabolic phenotyping [2].

Identification of Process-Related Impurities in API Manufacturing

Its characterized mass spectrum and known formation mechanism provide a robust reference point for the definitive structural identification of this specific hexose conjugate when detected in varenicline tartrate drug substance batches, as part of a comprehensive impurity profiling strategy as recommended in published studies [3].

GMP Quality Control Release Testing with Pharmacopeial Traceability

Laboratories can use this standard for routine batch release testing and stability studies, directly leveraging its potential traceability to USP or EP compendial monographs to ensure full regulatory compliance and audit readiness [4].

Quote Request

Request a Quote for Varenicline N-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.